Dibenzyl 9H-fluorene-2,7-dicarboxylate

Description

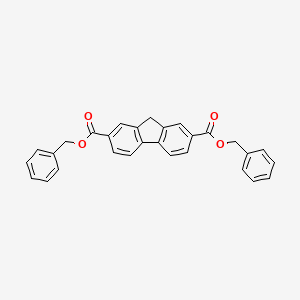

Dibenzyl 9H-fluorene-2,7-dicarboxylate is an ester derivative of 9H-fluorene-2,7-dicarboxylic acid (FDC), where the two carboxylic acid groups are substituted with benzyl protecting groups. The parent acid (FDC) is a rigid, planar aromatic dicarboxylate ligand widely used in metal-organic frameworks (MOFs) due to its ability to form stable coordination networks. For example, Zn₅FDC ([Zn₅(μ₃-OH)₂(FDC)₄(solvent)₂]) exhibits humidity-triggered proton conductivity switching, highlighting FDC's structural versatility . The dibenzyl ester form serves as a synthetic intermediate, enabling controlled deprotection to regenerate the acid for MOF construction or further functionalization.

Properties

CAS No. |

917615-50-0 |

|---|---|

Molecular Formula |

C29H22O4 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

dibenzyl 9H-fluorene-2,7-dicarboxylate |

InChI |

InChI=1S/C29H22O4/c30-28(32-18-20-7-3-1-4-8-20)22-11-13-26-24(15-22)17-25-16-23(12-14-27(25)26)29(31)33-19-21-9-5-2-6-10-21/h1-16H,17-19H2 |

InChI Key |

UASGXTRUTIDYQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Acid and Derivatives

9H-Fluorene-2,7-dicarboxylic Acid (FDC)

- Structure : C₁₅H₁₀O₄, with carboxylic acid groups at the 2,7-positions and a hydrogen atom at the 9-position .

- Applications : Used directly in MOFs for proton-conductive materials. Zn₅FDC demonstrates reversible conductivity changes from 1.2 × 10⁻⁶ S/cm (dry) to 2.3 × 10⁻³ S/cm (humid) .

- Key Difference : The acid form is polar and water-soluble under basic conditions, whereas the dibenzyl ester is hydrophobic and soluble in organic solvents like DMF or chloroform.

9-Oxo-9H-Fluorene-2,7-dicarboxylic Acid (Fluorenone Derivative)

- Structure: C₁₅H₈O₅, with a ketone group at the 9-position (fluorenone core) .

- Impact: The electron-withdrawing ketone group reduces electron density in the aromatic system, altering reactivity and optical properties compared to the non-oxidized FDC.

Other Ester Derivatives

Diethyl 9H-Fluorene-2,7-dicarboxylate

Dibenzyl Esters of Heterocyclic Cores

- Examples : Dibenzyl 3-(3,4,5-trimethoxyphenyl)-3,6,7-triazabicyclo[3.2.1]octane-6,7-dicarboxylate (C₃₀H₃₃N₃O₇, MW 547.60) .

- Comparison: These compounds share the dibenzyl ester functional group but feature non-fluorene cores (e.g., bicyclic amines), resulting in distinct solubility and reactivity. For instance, such derivatives are often oils at room temperature, whereas fluorene-based esters may crystallize due to planar rigidity.

Metal-Organic Framework (MOF) Derivatives

Zn₅FDC

Fluorene Derivatives with Alternative Substituents

9,9-Didecyl-9H-fluorene-2,7-dicarbaldehyde

- Structure : Features alkyl chains at the 9-position and aldehyde groups at 2,7-positions .

- Application: Used in donor-acceptor-donor dyes for two-photon fluorescence imaging. The aldehydes enable conjugation with amine or phosphonate groups, unlike ester derivatives.

Data Table: Key Properties of Dibenzyl 9H-Fluorene-2,7-dicarboxylate and Analogues

*Assumed based on structural analogs; †Example of non-fluorene dibenzyl ester.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.